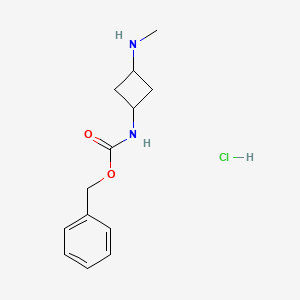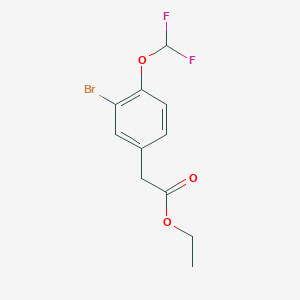
3,5-Dimethoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxypicolinic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of picolinic acid, featuring two methoxy groups attached to the 3rd and 5th positions of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dimethoxypicolinic acid can be synthesized through several methods. One common approach involves the methylation of picolinic acid using methanol and a suitable catalyst under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Picolinic acid
Reagents: Methanol, catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. This allows for efficient and consistent production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 3,5-dihydroxy derivatives.
Reduction: Formation of 3,5-dimethoxy derivatives with altered functional groups.
Substitution: Formation of substituted picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxypicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include:
Metal Ion Chelation: Binding to metal ions such as zinc or copper, affecting their biological availability.
Enzyme Inhibition: Inhibiting enzymes by binding to their active sites, altering their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxypicolinic acid: Similar structure but with methoxy groups at the 5th and 6th positions.
Picolinic acid: The parent compound without methoxy groups.
3,4-Dimethoxypicolinic acid: Methoxy groups at the 3rd and 4th positions.
Uniqueness
3,5-Dimethoxypicolinic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and binding properties.
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
3,5-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZKRPAWQHVPWLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


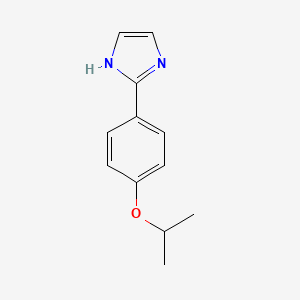
![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

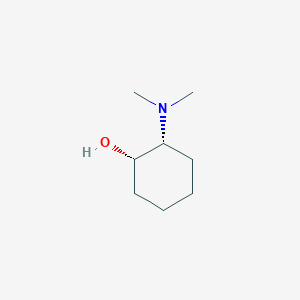


![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
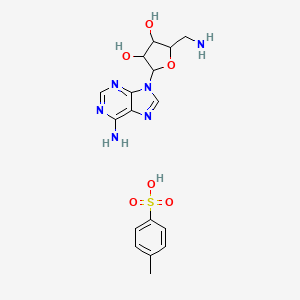
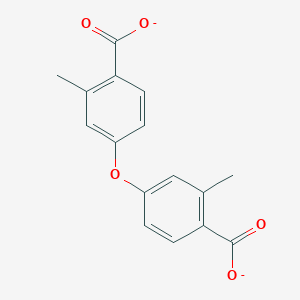
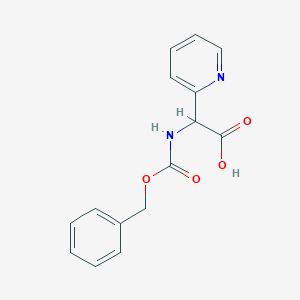
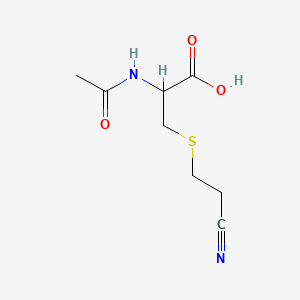
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
